1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide, also known as MTS, is a chemical compound that has been widely used in scientific research due to its unique properties. MTS is a sulfonamide derivative that has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health.
Analgesic Activity
Thiazole compounds have been shown to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties . This could make them valuable in the fight against various bacterial infections.
Antifungal Activity
In addition to their antimicrobial properties, these compounds have also shown antifungal activity . This could make them useful in treating fungal infections.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This suggests they could potentially be used in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . This means they could potentially be used to treat conditions like high blood pressure or heart failure, where removing excess fluid from the body can be beneficial.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activity . This suggests they could potentially be used in the treatment of cancer. For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-10-16-13(8-21-10)11-5-3-4-6-12(11)17-22(19,20)14-7-18(2)9-15-14/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGPGSXWXAVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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